molecular formula C9H14N2O3S2 B12201209 N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12201209
M. Wt: 262.4 g/mol
InChI Key: XRKANLHRMQUQSV-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a unique structure with a thiazole ring fused to a tetrahydrothieno ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thioamide and an α-haloketone, the reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers .

Scientific Research Applications

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide stands out due to its unique fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C9H14N2O3S2/c1-3-11-7-4-16(13,14)5-8(7)15-9(11)10-6(2)12/h7-8H,3-5H2,1-2H3

InChI Key

XRKANLHRMQUQSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C

Origin of Product

United States

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